METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoate core substituted with various functional groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Imidazole Containing Compounds: These compounds are also used in various scientific and industrial applications and have similar chemical properties.
Uniqueness
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H28ClN3O6 |
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Molecular Weight |
477.9g/mol |
IUPAC Name |
methyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H28ClN3O6/c1-3-32-20-11-15(10-18(24)22(20)33-14-21(25)28)13-26-16-4-5-19(17(12-16)23(29)30-2)27-6-8-31-9-7-27/h4-5,10-12,26H,3,6-9,13-14H2,1-2H3,(H2,25,28) |
InChI Key |
LYUUXTFTDOVKJQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N |
Origin of Product |
United States |
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